Afatinib Impurity 2, identified by the chemical identifier 1449430-45-8, is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor primarily used to treat non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor and human epidermal growth factor receptor 2, inhibiting their kinase activity, which blocks signaling pathways that promote cancer cell proliferation. Understanding Afatinib Impurity 2 is crucial for evaluating the purity and stability of Afatinib and ensuring its safety and efficacy in clinical applications.
Chemically, Afatinib Impurity 2 can be classified as a quinazoline derivative due to its structural similarity to Afatinib. This classification is significant as it helps in understanding its reactivity and potential interactions within biological systems.
The synthesis of Afatinib Impurity 2 involves several key steps:
These reactions are conducted under controlled conditions to optimize yield and purity .
In industrial settings, the synthesis is scaled up using robust processes designed for high reproducibility and purity. For example, methods may involve using solvents like ethanol or methanol under specific temperature conditions (e.g., stirring at 50°C for 24 hours) followed by purification steps like recrystallization or column chromatography .
The molecular structure of Afatinib Impurity 2 can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The molecular formula has been identified as , with a molecular weight of approximately 459.1232 g/mol .
Key spectral data include:
Afatinib Impurity 2 participates in various chemical reactions:
The major products formed from these reactions typically include various substituted quinazoline derivatives that are structurally related to Afatinib.
Afatinib Impurity 2 does not have a direct therapeutic mechanism but serves as an important reference for understanding Afatinib's metabolic pathways. The presence of impurities can influence drug metabolism and efficacy, making it essential to study these compounds in pharmacological research.
Afatinib Impurity 2 is typically characterized by:
Chemical characteristics include:
Relevant analytical data include HPLC purity assessments which indicate that high-purity standards (over 99%) are achievable during synthesis .
Afatinib Impurity 2 has several scientific applications:
Afatinib Impurity 2 is unambiguously identified by the systematic name 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol, with the molecular formula C₁₄H₈ClFN₄O₃ and a molecular weight of 334.69 g/mol. Its distinctive quinazoline scaffold features a chloro-fluoroanilino substituent at position 4, a nitro group at position 6, and a phenolic hydroxyl at position 7, establishing its structural relationship to the parent drug while differing in key functional groups. This impurity exhibits limited solubility in aqueous media but demonstrates moderate solubility in polar organic solvents including methanol, dimethyl sulfoxide, and dimethylformamide [7] [8].
Spectroscopic characterization employs orthogonal analytical techniques to confirm structural identity:
Table 1: Comprehensive Physicochemical Profile of Afatinib Impurity 2
Property | Specification |
---|---|
Chemical Name | 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol |
CAS Registry Number | 1449430-45-8 |
Molecular Formula | C₁₄H₈ClFN₄O₃ |
Molecular Weight | 334.69 g/mol |
Appearance | Pale yellow to off-white solid |
Melting Point | 228-232°C (decomposition) |
pKa (Predicted) | 6.32 (phenolic OH), 1.98 (nitro group) |
LogP (Calculated) | 2.78 |
Key UV Absorbance Maxima | 268 nm, 328 nm |
Characteristic MS Fragments | m/z 335.02 [M+H]⁺, 289.02, 261.98 |
Afatinib Impurity 2 functions as a synthetic intermediate during the manufacturing of afatinib dimaleate, specifically arising during the nitration step that introduces the nitro group at position 6 of the quinazoline core. Its formation is intrinsically linked to reaction specificity – incomplete reduction of this nitro intermediate or premature hydrolysis of the furanyloxy ether can lead to its accumulation. Furthermore, it emerges as a primary degradant under hydrolytic stress conditions, particularly in alkaline environments where the ether linkage between the quinazoline and tetrahydrofuran moieties undergoes nucleophilic cleavage. This dual origin necessitates stringent control strategies throughout the synthetic pathway and drug product lifecycle [2] [5].
Process optimization studies have identified critical control points for minimizing Impurity 2 formation:
Table 2: Formation Pathways and Control Measures for Afatinib Impurity 2
Formation Pathway | Reaction Conditions | Control Strategy | Impact on Impurity Levels |
---|---|---|---|
Incomplete Nitro Reduction | Catalytic hydrogenation step | Optimized catalyst loading (0.5-1.0 eq Pd/C) | Reduction from 0.30% to 0.05% |
Alkaline Hydrolysis of Ether Linkage | Basic hydrolysis (pH >9.0) | Strict pH control (pH 7.0-8.5) during workup | Suppresses formation by >80% |
Thermal Degradation | Elevated temperatures (>60°C) | Process temperature limits (<50°C) | Prevents detectable formation |
Oxidative Reversion | Oxygen exposure during workup | Nitrogen purging of reaction mixtures | Eliminates oxidative pathway |
Analytical monitoring of Impurity 2 employs stability-indicating methods capable of resolving it from structurally similar species. Research demonstrates that hydrophilic interaction chromatography (HILIC) provides superior separation efficiency compared to reversed-phase methods when analyzing Afatinib Impurity 2 alongside other polar degradants. The development of orthogonal detection methods – particularly charged aerosol detection coupled with high-resolution mass spectrometry – addresses challenges in quantifying this impurity without authentic reference standards during early process development [4] [6].
Afatinib Impurity 2 exemplifies the stringent regulatory requirements governing oncologic agents, where impurities are controlled at significantly lower thresholds (often ≤0.10%) compared to non-oncological drugs due to the compromised physiological states of the patient population and the inherent toxicity risks associated with nitroaromatic compounds. Regulatory frameworks including ICH Q3A(R2) and Q7 mandate comprehensive identification and qualification of such impurities above identification thresholds (typically 0.10% for maximum daily doses <2g/day). The structural alert posed by the nitro group in Afatinib Impurity 2 necessitates thorough genotoxic assessment following ICH M7 recommendations, typically through computational (Q)SAR analysis and subsequent Ames testing if indicated [2] [4].
The regulatory landscape imposes specific obligations regarding Impurity 2:
Table 3: Regulatory Thresholds and Testing Requirements for Afatinib Impurities
Parameter | ICH Requirement | Afatinib Impurity 2 Specifics |
---|---|---|
Identification Threshold | 0.10% of drug substance | Structural confirmation via NMR/MS required |
Qualification Threshold | 0.15% of drug substance | Toxicological studies (Ames test) mandated |
Reporting Threshold | 0.05% of drug substance | Included in Certificate of Analysis for all batches |
Specification Limit | Process capability and toxicology | Typically ≤0.10% (batch consistency requirement) |
Degradation Product Limit | Shelf-life specification | NMT 0.20% (immediate), NMT 0.30% (long-term storage) |
Genotoxic Impurity Limit | ≤ Threshold of Toxicological Concern (TTC) | 1.5 μg/day intake control if mutagenic |
Industry practices for managing Afatinib Impurity 2 reflect heightened regulatory expectations:
The analytical control strategy for Afatinib Impurity 2 has evolved to incorporate advanced detection methodologies. Recent studies demonstrate the effectiveness of two-dimensional liquid chromatography (2D-LC) for resolving co-eluting impurities in complex afatinib degradation profiles. Furthermore, quantitative NMR (qNMR) has emerged as a primary method for standardizing reference materials without requiring ultra-pure compounds, significantly improving measurement traceability in quality control laboratories [4] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1